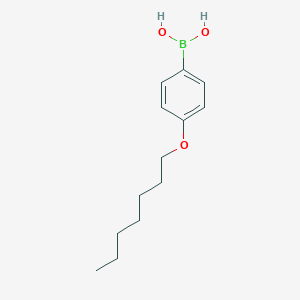

4-Heptyloxyphenylboronic acid

説明

Significance of Boronic Acids in Contemporary Organic Synthesis and Materials Science

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become essential in modern chemistry. pharmiweb.comresearchgate.net Their importance is largely due to their versatility, stability, and relatively low toxicity, which makes them environmentally friendly or 'green' compounds. boronmolecular.comnbinno.com In organic synthesis, boronic acids are most famously used as key components in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction efficiently creates carbon-carbon bonds, a fundamental process for constructing the complex molecular skeletons of pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.comnbinno.com The reaction's reliability and tolerance of a wide range of functional groups have revolutionized the way complex organic molecules are synthesized. researchgate.net

Beyond synthesis, boronic acids are crucial in materials science. boronmolecular.com They are used as building blocks for creating advanced functional materials with customized electronic, optical, and energy-storage properties. boronmolecular.comnbinno.com Their ability to form reversible covalent bonds with molecules containing diol groups (like sugars) has led to their use in the development of sensors for detecting various substances, including glucose and other biologically important molecules. pharmiweb.comboronmolecular.com This unique binding capability is also being explored for applications in drug delivery and molecular recognition systems. researchgate.netboronmolecular.com The wide-ranging utility of boronic acids in catalysis, polymer science, and supramolecular chemistry further solidifies their status as indispensable tools in scientific research. nbinno.com

Historical Context of Boronic Acid Derivatives in Academic Inquiry

The study of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of a simple boronic acid, ethylboronic acid. wikipedia.org For many years, their application was limited. However, the landscape of organic chemistry was profoundly changed with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which earned a Nobel Prize. nbinno.com This breakthrough demonstrated the immense synthetic power of boronic acids and their derivatives, sparking widespread academic and industrial interest. nbinno.com

In the realm of medicinal chemistry, boronic acids were initially investigated for their ability to inhibit certain enzymes. nih.gov A landmark achievement in this area was the discovery and subsequent FDA approval in 2003 of bortezomib (B1684674) (Velcade), a boronic acid-containing drug for treating multiple myeloma. nih.govnih.gov The success of bortezomib debunked earlier concerns about the potential toxicity of boron-containing compounds and spurred a new wave of research into boronic acid derivatives as therapeutic agents. nih.gov Another class of derivatives, the benzoxaboroles, which are cyclic forms of boronic acids, were first synthesized in 1957 and have also found therapeutic applications, with tavaborole (B1682936) being approved for treating fungal infections. nih.gov This history highlights a journey from fundamental chemical curiosity to the creation of life-saving medicines and advanced materials, establishing boronic acids as a cornerstone of modern chemical research. nbinno.comnih.gov

Scope and Research Trajectories of 4-Heptyloxyphenylboronic Acid in Chemical Disciplines

This compound is a specialized derivative that combines the reactive boronic acid group with a long lipophilic heptyloxy tail. This specific molecular architecture directs its application toward specific areas of research. The presence of the boronic acid group makes it an excellent candidate for participation in Suzuki-Miyaura coupling reactions. organic-chemistry.org In this context, it serves as a building block to introduce the 4-heptyloxyphenyl moiety into larger, more complex molecules. This is a common strategy in the synthesis of new organic materials where tuning properties like solubility, thermal stability, and electronic behavior is critical.

The long alkyl (heptyloxy) chain is particularly significant for research in materials science, especially in the field of liquid crystals. nbinno.comnih.gov Molecules with long, rigid cores and flexible tails are known to exhibit liquid crystalline phases, which are essential for display technologies like LCDs. nih.gov Phenylboronic acids with similar long-chain substituents are used as precursors to create the complex organic molecules that form the basis of liquid crystal materials. nbinno.com Therefore, a primary research trajectory for this compound is its use as an intermediate in the synthesis of novel liquid crystal compounds, aiming to create materials with improved properties such as faster response times or better contrast ratios. nbinno.com Its role as a versatile intermediate allows chemists to precisely engineer the structure of new materials for advanced technological applications. nbinno.com

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₁BO₃ |

| Molecular Weight | 236.12 g/mol cymitquimica.com |

| CAS Number | 136370-19-9 |

| Appearance | White to Almost white powder to crystal cymitquimica.comtcichemicals.com |

| Synonyms | 4-Heptyloxybenzeneboronic acid, (4-(Heptyloxy)phenyl)boronic acid cymitquimica.com |

Structure

2D Structure

特性

IUPAC Name |

(4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRONCCLURKEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402080 | |

| Record name | 4-Heptyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136370-19-9 | |

| Record name | 4-Heptyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Heptyloxyphenylboronic Acid and Its Derivatives

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids, including 4-heptyloxyphenylboronic acid, is commonly achieved through several established methods. These pathways are crucial for accessing a wide array of boronic acid derivatives for various applications.

Palladium-Catalyzed Boronylation Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-boron bonds. nih.gov The Miyaura-Ishiyama borylation is a prominent method that utilizes a palladium catalyst to couple aryl halides or triflates with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol (B44631) borane (B79455) (HBpin). beilstein-journals.orgresearchgate.net This reaction offers high functional group tolerance and is a powerful tool for creating arylboronates, which are stable and versatile intermediates that can be readily converted to boronic acids. beilstein-journals.orgnih.gov

Key features of palladium-catalyzed borylation include:

Catalyst Systems: A variety of palladium catalysts and ligands have been developed to improve efficiency and substrate scope. nih.gov For instance, the use of ligands like SPhos with PdCl₂(CH₃CN)₂ has enabled the borylation of aryl chlorides with the more atom-economical pinacol borane. nih.gov

Reaction Conditions: These reactions are often conducted under mild conditions, and some methods even allow for room temperature synthesis. nih.gov

Substrate Scope: The method is applicable to a wide range of aryl (pseudo)halides, including iodides, bromides, and some chlorides, with good functional group compatibility. nih.govnih.gov

Table 1: Comparison of Palladium-Catalyzed Borylation Methods

| Feature | Miyaura-Ishiyama Borylation with B₂pin₂ | Borylation with Pinacol Borane |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Pinacol borane (HBpin) |

| Catalyst/Ligand | PdCl₂(dppf) | PdCl₂(CH₃CN)₂/SPhos |

| Advantages | Well-established, broad scope | More atom-economical, less expensive boron source |

| Limitations | More expensive boron source | Can have limitations with certain substrates |

Alternative Synthetic Approaches to Arylboronic Acids

Besides palladium-catalyzed methods, other synthetic routes to arylboronic acids are also employed:

Grignard Reagents: The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis, is a classic method. organic-chemistry.orgnih.gov However, the strong nucleophilicity of Grignard reagents can limit functional group compatibility. liv.ac.uk

Organolithium Reagents: Similar to Grignard reagents, aryllithium compounds can react with borate esters to form boronic acids. nih.gov This method also faces challenges with functional group tolerance.

Sandmeyer-type Borylation: A more recent development involves the diazotization of arylamines followed by a borylation reaction. liv.ac.ukorganic-chemistry.org This approach offers a metal-free alternative for the synthesis of arylboronic acids and their esters. organic-chemistry.org

Advanced Synthetic Modifications and Functionalization Strategies of the Heptyloxy and Phenyl Moieties

The properties of this compound can be fine-tuned by modifying its constituent parts: the aromatic ring and the alkoxy chain.

Regioselective Functionalization of the Aromatic Ring System

Introducing additional functional groups onto the phenyl ring of this compound can significantly alter its electronic and steric properties. Directing groups can be employed to control the position of substitution during C-H activation reactions. beilstein-journals.org For instance, iridium-catalyzed borylation can be used for regioselective C-H functionalization. nih.gov Furthermore, tandem reactions, such as a one-pot ipso-hydroxylation/bromination, can introduce multiple substituents in a controlled manner. rsc.org

Synthetic Manipulation of the Alkoxy Chain for Tuned Properties

The length and branching of the alkoxy chain can influence the physical properties of the molecule, such as its liquid crystalline behavior and solubility. tandfonline.com The synthesis of a series of oligo(p-phenylene)s with varying alkoxy chain lengths has demonstrated that longer chains can promote the formation of specific mesophases at lower temperatures. tandfonline.com The heptyloxy group itself is introduced via Williamson ether synthesis, where 4-hydroxyphenylboronic acid or a precursor is reacted with a heptyl halide.

Green Chemistry Approaches in the Synthesis of Boronic Acid Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods.

Key green chemistry strategies for boronic acid synthesis include:

Mechanochemistry: Solid-state palladium-catalyzed borylation using ball milling has been developed as a solvent-free method. beilstein-journals.org This approach offers short reaction times and can be performed in the air, avoiding the need for dry and degassed solvents. beilstein-journals.org

Aqueous Synthesis: The use of water as a solvent is a key aspect of green chemistry. Photoorganocatalytic hydroxylation of arylboronic acids to phenols has been successfully carried out in water. thieme-connect.com

Catalyst-Free Reactions: Transition-metal-free methods, such as the Sandmeyer borylation of arylamines, avoid the use of heavy metals and their associated costs and environmental impact. liv.ac.ukorganic-chemistry.org

Atom Economy: Utilizing more atom-economical reagents, like pinacol borane instead of bis(pinacolato)diboron, is another important principle of green chemistry. nih.gov

Table 2: Green Chemistry Approaches in Boronic Acid Synthesis

| Approach | Description | Advantages |

| Mechanochemistry | Solid-state reaction using ball milling. beilstein-journals.org | Solvent-free, rapid, can be done in air. beilstein-journals.org |

| Aqueous Synthesis | Using water as the reaction solvent. thieme-connect.com | Environmentally benign, readily available solvent. |

| Catalyst-Free Methods | Reactions that proceed without a metal catalyst. liv.ac.ukorganic-chemistry.org | Avoids heavy metal contamination and cost. liv.ac.ukorganic-chemistry.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. nih.gov | Reduces waste, more efficient use of resources. |

Reactivity and Reaction Mechanisms of 4 Heptyloxyphenylboronic Acid in Catalysis

Role as a Key Building Block in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com Within this class of reactions, 4-heptyloxyphenylboronic acid has emerged as a crucial component, especially in transition metal-catalyzed processes. chemimpex.com

Suzuki-Miyaura Cross-Coupling Reactions with this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. yonedalabs.comlibretexts.org this compound is frequently employed as the organoboron partner in these reactions, contributing the 4-heptyloxyphenyl moiety to the final product. chemimpex.com This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The process begins with the oxidative addition of an organic halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. libretexts.orgmdpi.com The specific nature of the active palladium(0) complex, whether it is monoligated or diligated, can be influenced by reaction conditions and ligand concentration. chemrxiv.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base, which enhances the nucleophilicity of the organic group. organic-chemistry.org This activation facilitates the transfer of the 4-heptyloxyphenyl group from boron to palladium, displacing the halide from the palladium complex. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgchemrxiv.org

Recent studies using kinetic isotope effects have provided a more detailed understanding of the catalytic cycle, suggesting that under typical catalytic conditions, oxidative addition of aryl bromides occurs to a 12-electron monoligated palladium complex. chemrxiv.org For aryl iodides, the binding of the iodoarene to the monoligated palladium complex precedes oxidative addition. chemrxiv.org

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura reaction, influencing catalyst activity, stability, and selectivity. libretexts.orgorganic-chemistry.org Electron-rich and sterically bulky ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org

For instance, phosphine (B1218219) ligands such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The design of ligands can also control the stereochemical outcome of the reaction. In couplings involving Z-alkenyl halides, the choice of ligand can prevent Z-to-E isomerization, with Pd(P(o-Tol)3)2 being identified as an effective catalyst for preserving the stereochemistry of the double bond. organic-chemistry.org

Table 1: Influence of Different Ligands on Suzuki-Miyaura Coupling

| Ligand | Key Features | Impact on Reaction |

|---|---|---|

| SPhos | Bulky, electron-rich phosphine | High activity, allows for low catalyst loading and room temperature reactions. nih.gov |

| Pd(P(o-Tol)3)2 | Tris(o-tolyl)phosphine | Preserves Z-olefin geometry in couplings with Z-alkenyl halides. organic-chemistry.org |

| Buchwald-type biaryl phosphines | Sterically demanding and electron-rich | Generally high rates of reductive elimination. mit.edu |

The Suzuki-Miyaura reaction using this compound is a powerful tool for synthesizing a wide array of complex organic molecules. chemimpex.comnih.gov However, the reaction is not without its limitations. The presence of certain functional groups, particularly those with acidic protons like unprotected N-H groups in heterocycles, can inhibit the catalytic activity of palladium. nih.gov This often necessitates the use of protecting groups, adding extra steps to the synthesis. nih.gov

Despite these challenges, methods have been developed to overcome some of these limitations. For example, specific palladium precatalysts have been shown to be effective for the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, expanding the scope of the reaction. nih.gov An example is the synthesis of a c-Jun N-terminal kinase 3 (JNK3) inhibitor, where a Suzuki-Miyaura coupling was a key step in constructing the 3-arylindazole core in excellent yield. nih.gov

Other Transition Metal-Catalyzed Transformations Involving Boronic Acids

While palladium is the most common catalyst for reactions involving boronic acids, other transition metals such as rhodium, nickel, and copper are also utilized in various transformations. numberanalytics.com For example, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones is a powerful method for creating chiral carbon-carbon bonds. organic-chemistry.org In these reactions, chiral diene ligands are used to induce high enantioselectivity. organic-chemistry.org

Transition metal-catalyzed C-H activation and functionalization is another area where boronic acids can be involved, although more commonly the focus is on direct C-H functionalization without a pre-functionalized boron reagent. nih.govnih.govrsc.org These reactions offer an atom-economical approach to forming new bonds. nih.gov

This compound in Boronic Acid Catalysis

Beyond their role as reagents in metal-catalyzed cross-coupling, boronic acids themselves can act as catalysts. rsc.orgnih.gov This field, known as boronic acid catalysis, leverages the Lewis acidic nature of the boron atom to activate substrates. rsc.orgwikipedia.org Boronic acids can form reversible covalent bonds with hydroxyl groups, enabling the activation of alcohols and carboxylic acids for various transformations. rsc.org This approach offers a mild and selective alternative to traditional methods that often require harsh conditions or wasteful stoichiometric activating agents. rsc.org While the general principles of boronic acid catalysis are established, specific examples focusing solely on this compound as the catalyst are less commonly reported in the primary literature compared to its use as a reagent. However, its fundamental properties as a boronic acid suggest it could be applied in such catalytic systems. rsc.orgnih.gov

Electrophilic Activation Mechanisms of Hydroxy Functional Groups

Arylboronic acids, including this compound, can activate hydroxyl-containing compounds, such as carboxylic acids and alcohols, toward nucleophilic attack. researchgate.net This activation proceeds through the formation of boronic esters. In the case of carboxylic acids, an acyloxyboronic acid intermediate is formed. researchgate.net This intermediate is more electrophilic than the parent carboxylic acid, facilitating reactions like amidation. rsc.org Theoretical calculations have shown that while the formation of these acyloxyboronic acid intermediates is kinetically favorable, it is often thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. researchgate.netrsc.org

For alcohols, arylboronic acids can catalyze their activation to form carbocation intermediates. researchgate.net These intermediates can then be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. acs.org This mode of activation provides a mild and selective method for promoting reactions that would otherwise require harsh conditions or wasteful stoichiometric activation of the hydroxyl group. researchgate.net

Nucleophilic Activation Mechanisms via Boronate Esters, particularly with Diols and Saccharides

In contrast to electrophilic activation, arylboronic acids can also enhance the nucleophilicity of diols and saccharides. researchgate.net This occurs through the formation of tetrahedral boronate adducts. researchgate.net The formation of these tetracoordinate boronate esters increases the electron density on the oxygen atoms of the diol, making them more nucleophilic. researchgate.netscholaris.ca This principle has been exploited for the regioselective functionalization of carbohydrates, where the boronic acid acts as a temporary protecting and activating group. researchgate.net

The interaction between boronic acids and diols is a dynamic, reversible process influenced by factors such as the pKa of the boronic acid and diol, steric effects, and the pH of the solution. nih.gov Computational studies suggest that the esterification process involves the nucleophilic attack of a hydroxyl group from the diol on the trigonal boron atom. rsc.org This nucleophilic activation strategy is particularly valuable in carbohydrate chemistry for achieving site-selective acylations, silylations, and alkylations. researchgate.net

Applications in Amidation and Cycloaddition Reaction Catalysis

Amidation: Arylboronic acids are effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.netrsc.orgacs.org The reaction proceeds via the formation of a reactive acyloxyboronic acid intermediate, which is then attacked by the amine. researchgate.netrsc.org The removal of water, often accomplished using molecular sieves, is crucial for driving the reaction to completion. rsc.orgacs.org The catalytic activity can be tuned by modifying the electronic properties of the arylboronic acid. For instance, electron-rich arylboronic acids have shown superior reactivity in certain amidation reactions compared to their less electron-rich counterparts. acs.org

Cycloaddition: Arylboronic acids have also been employed as catalysts in cycloaddition reactions. rsc.orgresearchgate.net They can activate unsaturated carboxylic acids towards Diels-Alder reactions by lowering the LUMO energy of the dienophile through the formation of a covalent adduct. researchgate.netnih.gov For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for [4+3] cycloaddition reactions to synthesize seven-membered rings. rsc.org In some cases, ortho-substituted arylboronic acids can accelerate the Huisgen [3+2] cycloaddition of azides and terminal alkynes bearing a carboxylic acid group, even in the absence of a copper catalyst. nih.gov This is attributed to the electrophilic activation of the alkyne by the boronic acid. nih.gov

Brønsted Acidity and its Catalytic Implications in Transformations

A Brønsted-Lowry acid is defined as a proton (H+) donor. libretexts.orgkhanacademy.org The acidity of a compound is influenced by factors such as the polarization of the bond to the acidic proton and the stability of the resulting conjugate base. libretexts.org Arylboronic acids can function as Brønsted acid catalysts, often in conjunction with other acids or co-catalysts, to promote a variety of organic transformations. acs.orgrsc.org

Acid-Catalyzed Organic Transformations Mediated by Boronic Acids

Arylboronic acids can act as Brønsted acid catalysts to promote dehydrative carbon-carbon bond-forming reactions. acs.org For instance, the combination of an arylboronic acid like pentafluorophenylboronic acid and a co-catalyst such as oxalic acid can generate a more potent Brønsted acid in situ. acs.orgnih.gov This catalytic system is effective for the C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, proceeding through an SN1-type mechanism involving a carbocation intermediate. acs.org

This co-catalytic strategy has also been applied to the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. rsc.orgrsc.org The combination of an electron-deficient arylboronic acid and a Brønsted acid like diphenylphosphinic acid demonstrates optimal catalytic activity. rsc.org The boronic acid is believed to facilitate the reaction, which likely proceeds through a pathway involving a benzodioxaborinine intermediate. rsc.org Stronger Brønsted acids are generally more effective in hydrolyzing glycosidic bonds, a principle that applies to heteropoly acid catalysts used in cellulose (B213188) degradation. frontiersin.org

Role in Chiral Brønsted Acid Catalysis for Enantioselective Reactions

The combination of arylboronic acids with chiral Brønsted acids, such as chiral phosphoric acids (CPAs) or chiral disulfonimides, has emerged as a powerful platform for enantioselective synthesis. beilstein-journals.orgnih.govnih.gov In these systems, the arylboronic acid can enhance the Brønsted acidity of the chiral catalyst, leading to improved reactivity and enantioselectivity. beilstein-journals.org

This cooperative catalytic approach has been successfully applied to various reactions, including:

Aza-Darzens reactions: The synthesis of chiral CF2-functionalized aziridines from in situ-generated aldimines and a difluorodiazo reagent was achieved using a combined catalyst system of a chiral disulfonimide and 2-carboxyphenylboronic acid. beilstein-journals.org

Allenylboration of aldehydes: Chiral phosphoric acids catalyze the asymmetric allenylboration of aldehydes to produce homopropargyl alcohols with high diastereo- and enantioselectivity. nih.gov The chiral acid is believed to protonate the boronate oxygen, increasing its reactivity. nih.gov

Allylboration of aldehydes: This methodology has been extended to the highly enantioselective allylboration and crotylation of a broad range of aldehydes. nih.govrsc.org

Cycloadditions: The interaction between chiral Brønsted acids and imines has been explored for enantioselective cycloaddition reactions involving bicyclobutanes. researchgate.net

The success of these transformations often relies on the synergistic effect of the arylboronic acid and the chiral Brønsted acid, enabling reactions that are challenging to achieve with either catalyst alone. beilstein-journals.org

Applications of 4 Heptyloxyphenylboronic Acid in Advanced Materials Science

Organic Electronic Materials Development

Integration into Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), 4-Heptyloxyphenylboronic acid serves as a foundational component for creating the emissive and charge-transporting materials that form the core of the device. chemimpex.com Materials for OLEDs require high stability, efficient charge injection/transport, and high photoluminescence quantum yields. beilstein-journals.orgtcichemicals.com

The compound is used to synthesize the complex fluorescent or phosphorescent emitters and host materials. chemimpex.comtcichemicals.com Through Suzuki coupling, the 4-heptyloxyphenyl unit can be integrated into larger donor-pi-acceptor (D-π-A) or other complex architectures designed to tune the emission color and efficiency. beilstein-journals.org The heptyloxy chain helps prevent aggregation-caused quenching in the solid state by sterically hindering close packing of the chromophores, which can lead to higher fluorescence quantum yields in thin films. acs.org This solubility and morphology control allows for the fabrication of high-performance OLEDs via cost-effective solution processing. beilstein-journals.org The ultimate performance of an OLED is evaluated by several metrics, as shown in the table below.

| Metric | Description | Typical Units |

|---|---|---|

| Turn-on Voltage | The minimum voltage required to produce a detectable amount of light. | Volts (V) |

| Maximum Luminance | The maximum intensity of light emitted per unit area. | candelas per square meter (cd/m²) |

| Current Efficiency | The ratio of the luminance to the current density. | candelas per Ampere (cd/A) |

| Power Efficiency | The ratio of the luminance to the input electrical power. | lumens per Watt (lm/W) |

| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted to the number of electrons injected. | Percent (%) |

| CIE Coordinates | The coordinates (x, y) on the CIE 1931 color space that define the color of the emitted light. | (x, y) |

Application in Organic Photovoltaic Devices (OPVs)

This compound is also a valuable building block for synthesizing donor and acceptor materials for the active layer in Organic Photovoltaic (OPV) devices. chemimpex.comsigmaaldrich.com The efficiency of an OPV cell is highly dependent on the morphology of its bulk-heterojunction (BHJ) active layer, which consists of an interpenetrating network of electron-donor and electron-acceptor materials. mdpi.com

| Metric | Symbol | Description | Typical Units |

|---|---|---|---|

| Open-Circuit Voltage | VOC | The maximum voltage available from a solar cell when no current is flowing. | Volts (V) |

| Short-Circuit Current Density | JSC | The current density through the solar cell when the voltage across it is zero. | mA/cm² |

| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of VOC and JSC. It measures the "squareness" of the J-V curve. mdpi.com | Percent (%) |

| Power Conversion Efficiency | PCE | The overall efficiency of converting light energy into electrical energy. | Percent (%) |

Role in Organic Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, acting as switches and amplifiers. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active channel. itp.ac.ru this compound is utilized in the synthesis of organic semiconductors for OFETs, where molecular ordering is paramount. researchgate.net

The long heptyloxy chain can promote the formation of liquid crystalline phases, leading to highly ordered thin films with improved π-π stacking between conjugated backbones. researchgate.net This high degree of molecular order facilitates efficient charge transport along the polymer chains and between them, resulting in higher charge carrier mobility. itp.ac.ru Boronic acid-functionalized materials can also be used to modify electrode surfaces or act as sensors within the transistor architecture. researchgate.netnih.gov The ability to create solution-processable, highly ordered semiconductors makes this compound a valuable component for advancing OFET technology. researchgate.net

Functional Polymer Chemistry

Beyond its direct use in fabricating small-molecule semiconductors, this compound is a versatile monomer for creating advanced functional polymers with precisely engineered characteristics.

Synthesis of Functional Polymers with Tailored Properties

The primary route to synthesizing functional polymers using this compound is through metal-catalyzed cross-coupling polymerization, particularly Suzuki-Miyaura polymerization. rsc.orgscirp.org In this chain-growth or step-growth process, this compound can be copolymerized with various di-halogenated aromatic compounds. This method allows for the creation of conjugated polymers where the 4-heptyloxyphenyl unit is a repeating part of the polymer backbone. researchgate.net

The properties of the final polymer—such as its bandgap, solubility, and thermal stability—can be precisely tailored by selecting the appropriate comonomer. rsc.org The heptyloxy group ensures that the resulting rigid-rod polymers remain soluble enough for characterization and processing, a common challenge in conjugated polymer synthesis. chemimpex.com This synthetic versatility enables the development of materials for a wide range of applications, from the electronic devices mentioned previously to advanced coatings and sensors. chemimpex.comnih.gov

| Reactant 1 (Boronic Acid) | Reactant 2 (Dihalide) | Catalyst/Base | Resulting Polymer Unit |

|---|---|---|---|

| This compound | Ar-X₂ (where Ar is an aromatic core and X is Br or I) | Pd(PPh₃)₄ / Na₂CO₃ | (-[C₆H₄-O(CH₂)₆CH₃]-Ar-)n |

Supramolecular Polymer Architectures Utilizing Boronic Acid Interactions

The boronic acid group itself offers unique opportunities for creating dynamic and responsive materials through non-covalent interactions, a cornerstone of supramolecular chemistry. magtech.com.cnnih.gov One of the most important reactions in this context is the reversible self-condensation of boronic acids to form boroxine (B1236090) rings. nii.ac.jp

Under dehydration conditions, three molecules of this compound can cyclize to form a stable, six-membered B₃O₃ ring, known as a triphenylboroxine. nih.govresearchgate.net This process is reversible, as the boroxine ring can be hydrolyzed back to the individual boronic acid molecules in the presence of water. clockss.org This dynamic covalent chemistry allows for the formation of self-healing materials and stimuli-responsive gels. nih.gov In these architectures, the central boroxine ring acts as a planar core, while the radiating heptyloxy-substituted phenyl groups influence the material's properties, such as its ability to form ordered columnar structures or its interaction with solvents. nii.ac.jpresearchgate.net

Lack of Specific Research Data Precludes Article Generation on this compound in Covalent Organic Frameworks

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of specific, published research detailing the use of this compound in the construction of Covalent Organic Frameworks (COFs). While the principles of using functionalized boronic acids as linkers for COF synthesis are well-established, no dedicated studies, detailed research findings, or specific structural data for COFs synthesized with this compound could be located.

The initial request for an article focusing solely on the application of this compound in advanced materials science, with a specific outline covering its use in COF construction, cannot be fulfilled with the required scientific accuracy and detail. Generating content on this specific topic without direct research findings would involve speculation and extrapolation from related compounds, which would not adhere to the strict requirements for factual, evidence-based information.

General research confirms that boronic acids are fundamental building blocks in COF chemistry. They react via self-condensation to form six-membered boroxine rings or with diol linkers (like catechols) to create five-membered boronate ester rings. These reversible reactions are critical for the "error-checking" mechanism that allows the formation of crystalline, porous structures rather than amorphous polymers.

Furthermore, the introduction of functional groups onto the phenylboronic acid linker is a key strategy for tuning the properties of the resulting COF. An alkoxy group, such as the heptyloxy group (-OC7H15), would be expected to influence the framework's properties, potentially enhancing its solubility in organic solvents, modifying its hydrophobicity, and influencing the intermolecular packing of the COF layers. These modifications can, in turn, affect the material's porosity, stability, and suitability for specific applications. For instance, studies on other alkoxyphenylboronic acids have shown their utility in creating materials with unique properties like liquid crystallinity.

However, without specific experimental data for COFs constructed using this compound, it is impossible to provide the requested detailed analysis, research findings, or data tables on tunable porosity and functionality as per the specified outline. The creation of an authoritative and scientifically accurate article requires a foundation of peer-reviewed research which, in this specific case, does not appear to be publicly available at this time.

Supramolecular Chemistry and Molecular Recognition with 4 Heptyloxyphenylboronic Acid

Reversible Covalent Bonding with Diols and Polyols

A key feature of boronic acids, including 4-heptyloxyphenylboronic acid, is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. chemimpex.comnih.gov This reactivity is central to its use in creating dynamic chemical systems that can adapt to their environment.

This compound reacts with diols and polyols to form cyclic boronate esters. wiley-vch.deresearchgate.net This condensation reaction is an equilibrium process, and the stability of the resulting ester is influenced by the surrounding medium and the structure of the diol. researchgate.net

In Aqueous Media : The formation of boronate esters is highly pH-dependent. The equilibrium favors ester formation in basic solutions where the boronic acid is converted to the more reactive tetrahedral boronate anion. nih.govwiley-vch.de This property is crucial for developing sensors and responsive materials that operate in biological systems.

In Organic Media : In non-aqueous solvents, the equilibrium can be shifted towards the boronate ester product by removing water, often through the use of dehydrating agents or azeotropic distillation. wiley.comorgsyn.org This is a common strategy in the synthesis of covalent organic frameworks (COFs) and other polymeric materials. wiley.comwikipedia.org The heptyloxy group on this compound enhances its solubility in many organic solvents, facilitating these reactions. chemimpex.com

The reversibility of the boronate ester bond allows for the disassembly and reassembly of structures in response to stimuli such as changes in pH, the presence of competing diols, or changes in solvent polarity. nih.gov

The formation and cleavage of boronate esters is a prime example of dynamic covalent chemistry (DCvC). nih.govnih.gov DCvC utilizes reversible covalent bond formation to create complex and adaptable molecular networks. wikipedia.org Unlike static covalent bonds, dynamic bonds allow for "error correction" and reorganization, enabling the system to reach its most thermodynamically stable state. wikipedia.org

Key principles of DCvC relevant to this compound include:

Reversibility : The covalent bonds can be formed and broken under specific conditions, allowing the system to be dynamic. nih.gov

Thermodynamic Control : The final composition of a mixture of products is determined by their relative thermodynamic stability. This allows for the selection and amplification of a specific component, for instance, by adding a template that preferentially binds to it. wikipedia.org

Stimuli-Responsiveness : The equilibrium of the system can be shifted by external stimuli (e.g., pH, light, temperature), making materials based on DCvC "smart" or responsive. tue.nl

Boronic acid-based DCvC is particularly useful because the reactions can often be performed under mild conditions, including at physiological pH, making it suitable for biological applications. nih.gov

Host-Guest Chemistry and Molecular Self-Assembly Processes

The dual nature of this compound—its ability to engage in both specific covalent interactions and non-covalent self-assembly—makes it a powerful tool in host-guest chemistry and the construction of supramolecular structures. chemimpex.comresearchgate.net

The boronic acid group acts as a recognition site, or "host," for specific "guest" molecules, particularly those containing diol functionalities. nju.edu.cnnih.gov This interaction is the basis for its use in chemical sensing.

Saccharide Recognition : Boronic acids are well-known for their ability to bind to saccharides (sugars), which are rich in diol groups. nih.gov This binding event can be transduced into a detectable signal (e.g., a change in fluorescence or color), forming the basis of glucose sensors for medical diagnostics. chemimpex.comnih.gov

Specificity : The strength and selectivity of the binding depend on the fit between the boronic acid's geometry and the diol's configuration. For instance, binding affinity varies between different sugars like fructose, glucose, and sorbitol. nih.gov The specific structure of this compound influences its binding preferences.

The table below summarizes the key aspects of molecular recognition by the boronic acid moiety.

Table 1: Molecular Recognition Features of the Boronic Acid Moiety

| Feature | Description | Relevance to this compound |

|---|---|---|

| Recognition Site | The B(OH)₂ group. | Acts as a Lewis acid to bind with Lewis base diol groups. |

| Target Analytes | Molecules with 1,2- or 1-3-diol groups. | Primarily saccharides, glycoproteins, and other polyols. chemimpex.comnih.gov |

| Interaction Type | Reversible covalent bonding. | Forms five- or six-membered cyclic boronate esters. wiley-vch.de |

| Control Mechanism | pH-dependent equilibrium. | Binding is typically stronger at higher pH values where the boronate anion is formed. nih.gov |

Supramolecular architectures are well-ordered structures formed by the spontaneous association of molecules through non-covalent interactions. tue.nlsemanticscholar.org The amphiphilic character of this compound—a polar head (boronic acid) and a nonpolar tail (heptyloxy-phenyl)—is a primary driver for its self-assembly in solution. nih.gov

Amphiphilic Self-Assembly : In aqueous environments, these molecules can spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water. This can lead to the formation of various nanostructures, such as micelles, vesicles, or nanofibers.

Boroxine (B1236090) Formation : In non-polar solvents or under dehydrating conditions, three molecules of a boronic acid can undergo self-condensation to form a stable, six-membered boroxine ring. wiley.com This trimerization represents a simple form of self-assembly and can serve as a C₃-symmetrical node for building larger covalent organic frameworks (COFs) or supramolecular polymers. wiley.comwikipedia.org

The combination of reversible covalent interactions and non-covalent forces allows for the creation of complex and functional materials from this single molecular building block. nih.govmdpi.com

Role of Hydrogen Bonding and π-π Interactions in Supramolecular Assemblies

While covalent bonding and hydrophobic effects are significant, weaker non-covalent interactions such as hydrogen bonding and π-π stacking are crucial for defining the structure, stability, and function of the resulting supramolecular assemblies. helsinki.fimdpi.com

Hydrogen Bonding : The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor. nih.gov In the solid state and in non-polar solvents, this compound molecules can form intermolecular hydrogen bonds, often leading to the formation of dimeric pairs or extended networks. researchgate.net These interactions contribute significantly to the stability of the crystal lattice and other assembled structures. Charge-assisted hydrogen bonds can further strengthen these interactions. researchgate.netfrontiersin.org

π-π Interactions : The phenyl ring in this compound provides a platform for π-π stacking interactions. ic.ac.uk These are attractive, non-covalent forces that arise between aromatic rings. In self-assembled structures, these interactions cause the phenyl groups to stack on top of each other, typically with a separation distance of about 3.3–3.8 Å. ic.ac.ukmdpi.com This stacking helps to organize the molecules into ordered arrays, reinforcing the structures formed by hydrophobic effects and hydrogen bonding. nih.gov The presence of hydrogen bonding can enhance the stability of these π-π stacking interactions. helsinki.fi

The interplay of these various forces is summarized in the table below.

Table 2: Intermolecular Forces in this compound Assemblies

| Interaction Type | Participating Moiety | Role in Self-Assembly |

|---|---|---|

| Hydrophobic Effect | Heptyloxy tail | Drives aggregation in aqueous media to form micelles/vesicles. |

| Hydrogen Bonding | Boronic acid group (-B(OH)₂) | Creates dimers and extended networks, stabilizing the assembly. nih.govresearchgate.net |

| π-π Stacking | Phenyl ring | Promotes ordered packing and reinforces the supramolecular architecture. mdpi.comresearchgate.net |

| Dynamic Covalent Bonding | Boronic acid group (-B(OH)₂) | Forms boroxine rings or boronate esters, creating robust, adaptable networks. wiley.comnih.gov |

Influence of the Heptyloxy Group on Intermolecular Interactions

The intermolecular interactions of this compound are dictated by the distinct chemical nature of its two main components: the phenylboronic acid head and the heptyloxy tail. The boronic acid group, -B(OH)₂, is polar and capable of forming strong, directional hydrogen bonds. researchgate.net Conversely, the heptyloxy group (-O(CH₂)₆CH₃) is a long, flexible, and non-polar alkyl chain that primarily interacts through weaker, non-directional van der Waals forces. ambeed.com

This dual character gives the molecule an amphiphilic nature, meaning it has both hydrophilic (water-attracting) and lipophilic/hydrophobic (fat-attracting/water-repelling) properties. acs.orgnih.gov This amphiphilicity is central to its behavior, especially in solution, where it can self-assemble into organized structures like micelles or vesicles to minimize the unfavorable contact between the hydrophobic tails and a polar solvent. acs.orgacs.org

The primary intermolecular interactions involving the heptyloxy group are:

Van der Waals Forces: These are weak, short-range electrostatic attractions between temporary dipoles in the alkyl chains. The length of the heptyloxy chain, with its seven carbon atoms, allows for significant cumulative van der Waals interactions, which play a crucial role in the packing and thermal stability of molecular assemblies, such as liquid crystals. researchgate.netrsc.org

Hydrophobic Interactions: In aqueous environments, the hydrophobic heptyloxy tails tend to aggregate to exclude water molecules. This effect is a major driving force for the self-assembly of amphiphilic molecules into larger structures. nih.gov

Table 1: Key Intermolecular Interactions in this compound

| Molecular Moiety | Primary Interaction Type | Relative Strength | Role in Supramolecular Assembly |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Hydrogen Bonding | Strong, Directional | Forms primary dimeric synthons |

| Phenyl Ring [-C₆H₄-] | π-π Stacking | Moderate, Directional | Contributes to packing and electronic properties |

| Heptyloxy Chain [-O(CH₂)₆CH₃] | Van der Waals Forces | Weak, Non-directional | Drives aggregation and influences packing density |

| Heptyloxy Chain [-O(CH₂)₆CH₃] | Hydrophobic Interactions | Variable (Context-dependent) | Key driver for self-assembly in polar solvents |

Crystal Engineering and Solid-State Structural Arrangements

Crystal engineering is the design and synthesis of new crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org For phenylboronic acids, the most dominant and predictable intermolecular interaction is the hydrogen bonding between the boronic acid groups. researchgate.net

Hydrogen Bonding and Supramolecular Synthons: Arylboronic acids typically self-assemble in the solid state via the formation of a robust supramolecular synthon: a cyclic dimer formed by two molecules linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. nih.govacs.orgresearchgate.net This creates a characteristic eight-membered ring, denoted as an R²₂(8) motif in graph-set notation. These dimeric units then act as the primary building blocks for the extended crystal lattice. mdpi.com

These dimers can be further connected by secondary, weaker hydrogen bonds, often involving the "free" hydroxyl group of one dimer and an oxygen atom of a neighboring dimer, leading to the formation of infinite one-dimensional ribbons or two-dimensional sheets. mdpi.commdpi.com

Role of the Heptyloxy Group in Crystal Packing: While the hydrogen-bonded dimer defines the primary structure, the heptyloxy substituent plays a critical role in directing the higher-order three-dimensional arrangement. The long, non-polar alkyl chains influence the crystal packing in several ways:

Supramolecular Segregation: In the solid state, there is a strong tendency for the different parts of the amphiphilic molecules to segregate. This often results in a layered or lamellar structure, where the polar, hydrogen-bonded phenylboronic acid dimer networks are segregated into layers, interleaved with layers composed of the non-polar heptyloxy tails. This type of packing is common in liquid crystals, particularly in smectic phases, where molecules are arranged in layers. researchgate.netwikipedia.org

Interdigitation: The heptyloxy chains from opposing layers may interdigitate to varying degrees to maximize van der Waals interactions and fill space efficiently. tandfonline.com

While the specific crystal structure of this compound is not detailed in readily available literature, analysis of related alkoxyphenylboronic acids confirms these principles. acs.org The interplay between the strong, planar, hydrogen-bonded aromatic cores and the flexible, space-filling aliphatic tails is the key principle governing its solid-state architecture, making it a valuable component for designing materials with specific arrangements, such as liquid crystals. ambeed.commdpi.com

Table 2: Common Structural Motifs in the Crystal Engineering of Alkoxyphenylboronic Acids

| Structural Level | Dominant Motif | Key Intermolecular Forces | Resulting Arrangement |

|---|---|---|---|

| Primary | Dimer | O-H···O Hydrogen Bonds | Cyclic R²₂(8) supramolecular synthon |

| Secondary | Chain/Ribbon | O-H···O Hydrogen Bonds | 1D arrays of linked dimers |

| Tertiary | Layered (Lamellar) Structure | Van der Waals, π-π Stacking | Segregated polar and non-polar domains |

Bioconjugation and Biomedical Research Applications

Design of Targeted Drug Delivery Systems Leveraging Boronic Acid Interactions

The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Phenylboronic acid (PBA) moieties, such as the one in 4-heptyloxyphenylboronic acid, are instrumental in creating such systems due to their specific affinity for sialic acid. rsc.orgmdpi.com Sialic acid is a sugar that is often overexpressed on the surface of various cancer cells, making it an attractive target for selective drug delivery. rsc.orgnih.govnih.gov

Nanocarriers like liposomes, polymers, and inorganic nanoparticles can be functionalized with boronic acid derivatives to actively target these cancerous cells. nih.govnih.govrsc.org Once the nanocarrier reaches the tumor site, the boronic acid groups on its surface bind to the sialic acid on the cancer cells, facilitating cellular uptake of the encapsulated drug. This interaction enhances the concentration of the therapeutic agent at the desired location.

One innovative approach involves engineering silicon quantum dots functionalized with phenylboronic acid (PBA) for synergistic photodynamic and photothermal cancer therapy. rsc.org These PBA-conjugated nanoparticles have demonstrated enhanced accumulation in tumors, leading to more effective cancer cell destruction upon light irradiation. rsc.org In such constructs, a derivative of this compound could be integrated into the lipid bilayer of a liposome (B1194612) or attached to the surface of a nanoparticle. mdpi.commdpi.com The heptyloxy tail would serve to anchor the molecule within the hydrophobic regions of the delivery vehicle, positioning the phenylboronic acid headgroup for interaction with target cells.

Table 1: Components of Boronic Acid-Based Targeted Drug Delivery Systems

| Component | Role in Drug Delivery | Relevant Moieties/Structures |

| Targeting Ligand | Recognizes and binds to specific markers on diseased cells. | Phenylboronic Acid (PBA) |

| Target Marker | Overexpressed on cancer cells, enabling selective binding. | Sialic Acid |

| Nanocarrier | Encapsulates and transports the therapeutic agent. | Liposomes, Quantum Dots, Nanoparticles |

| Anchor Group | Secures the targeting ligand to the nanocarrier. | Heptyloxy Chain (hydrophobic interaction) |

| Therapeutic Agent | The drug intended for delivery to the target site. | Anticancer drugs (e.g., Doxorubicin) |

Development of Chemical Sensors for Biomolecules

The ability of boronic acids to bind with diols is also the foundation for their use in chemical sensors for a variety of biologically important molecules. rsc.org This interaction can be designed to produce a measurable signal, such as a change in fluorescence or color, upon binding to the target analyte.

The most well-established sensing application for phenylboronic acids is the detection of saccharides (sugars). rsc.orgmdpi.com As previously mentioned, this includes sialic acid, which is a biomarker for certain cancers. rsc.org Sensors can be designed where a fluorescent molecule and a boronic acid group are part of the same construct. In the absence of the target saccharide, the fluorophore's emission may be quenched. When the boronic acid binds to the diol groups of the saccharide, a conformational change can occur that restores fluorescence, providing a "turn-on" signal. This principle has been used to develop fluorescent sensors for imaging cancer cells that have high levels of sialic acid on their surface. mdpi.com

Beyond simple sugars, the sensing capabilities of boronic acids extend to other vital, diol-containing biomolecules.

Adenosine Triphosphate (ATP): ATP is the primary energy currency of the cell, and its concentration is linked to many diseases. mdpi.com Fluorescent probes for ATP have been developed using polythiophene derivatives bearing boronic acid groups. mdpi.com The sensing mechanism relies on a multi-site interaction where the boronic acid binds to the ribose diol of ATP, leading to aggregation of the polymer and a significant quenching of its fluorescence. mdpi.com This allows for the highly sensitive and selective detection of ATP, even enabling the real-time monitoring of enzyme activity and the imaging of ATP in living cells. mdpi.com

Catecholamines: This class of neurotransmitters, which includes dopamine, epinephrine (B1671497) (adrenaline), and norepinephrine, contains a catechol group—a type of diol. pathologytestsexplained.org.aumdpi.com This structure makes them ideal targets for boronic acid-based sensors. nih.gov Various sensor arrays have been developed to identify and discriminate between different catecholamines based on the unique optical or electrochemical signals produced when they bind to boronic acid receptors. mdpi.comnih.gov Such sensors are valuable for clinical diagnostics, particularly in monitoring levels in urine for certain diseases. mdpi.com

In these sensor designs, this compound can be used to tune the sensor's properties. The heptyloxy chain can increase its solubility in the non-polar environments of sensor matrices or cell membranes, thereby improving sensor performance and applicability.

Table 2: Boronic Acid-Based Sensing of Non-Saccharide Biomolecules

| Analyte | Biological Significance | Sensing Principle | Potential Signal Output |

| Adenosine Triphosphate (ATP) | Cellular energy, signaling | Multisite binding to ribose diol | Fluorescence Quenching |

| Dopamine | Neurotransmitter, hormone | Binding to catechol diol | Fluorescence, Colorimetric, Electrochemical |

| Epinephrine (Adrenaline) | Hormone, neurotransmitter | Binding to catechol diol | Fluorescence, Colorimetric, Electrochemical |

| Norepinephrine | Hormone, neurotransmitter | Binding to catechol diol | Fluorescence, Colorimetric, Electrochemical |

Strategies for Bioconjugation with this compound Derivatives

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. tcichemicals.com To be used in bioconjugation, this compound must be chemically modified to include a reactive group that can form a stable covalent bond with a protein, antibody, or nucleic acid.

One of the most powerful and widely used bioconjugation strategies is "click chemistry." nih.govsigmaaldrich.comresearchgate.net This set of reactions is highly efficient, specific, and biocompatible. tcichemicals.com The most common click reaction is the copper-catalyzed or strain-promoted cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage. mdpi.com To employ this strategy, a derivative of this compound containing either an azide or an alkyne functional group would be synthesized. This "clickable" boronic acid could then be readily conjugated to a biomolecule that has been modified with the complementary group.

Another common strategy involves targeting primary amines, which are abundant on the surface of proteins in lysine (B10760008) residues and at the N-terminus. thermofisher.com For this purpose, an amine-reactive derivative of this compound can be synthesized. Typically, this involves converting a carboxylic acid precursor into an N-hydroxysuccinimide (NHS) ester. thermofisher.com This NHS ester reacts efficiently with primary amines under physiological conditions to form a stable amide bond, effectively tethering the boronic acid moiety to the protein of interest. nih.gov

These strategies enable the precise attachment of this compound to biomolecules, creating powerful new tools for research and medicine, such as antibodies that can target sialic acid-expressing cells or enzymes with modified substrate specificities.

Table 3: Bioconjugation Strategies for this compound Derivatives

| Strategy | Reactive Derivative of Boronic Acid | Target Group on Biomolecule | Resulting Linkage |

| Click Chemistry (SPAAC/CuAAC) | Azide- or Alkyne-functionalized | Complementary Alkyne or Azide | Triazole |

| Amine-Reactive Coupling | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (e.g., Lysine) | Amide |

Theoretical and Computational Studies of 4 Heptyloxyphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic distribution and energy levels within a molecule. github.io These calculations can predict molecular geometry, spectroscopic properties, and chemical reactivity. For 4-heptyloxyphenylboronic acid, these methods elucidate the influence of the heptyloxy and boronic acid functional groups on the electronic properties of the phenyl ring.

Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in understanding a molecule's capacity to donate or accept electrons. libretexts.org The energy difference between them, known as the HOMO-LUMO gap, serves as an indicator of the molecule's chemical reactivity and kinetic stability. wuxibiology.commdpi.com A smaller gap generally suggests higher reactivity. wuxibiology.comreddit.com Molecules with a large HOMO-LUMO gap are typically less reactive. libretexts.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, which is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, the MEP would likely indicate a negative potential around the oxygen atoms of the boronic acid and heptyloxy groups and a positive potential near the acidic hydrogen of the boronic acid group.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into charge transfer and delocalization within the molecule. informaticsjournals.co.inresearchgate.net It quantifies interactions between filled and vacant orbitals, revealing the nature of chemical bonds and the degree of electron delocalization across the aromatic system. informaticsjournals.co.inresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Significance for this compound |

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. |

| NBO Charges | Quantifies the charge distribution on individual atoms. |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of how molecules interact and organize into larger structures. mdpi.com

For this compound, MD simulations are particularly insightful for understanding its self-assembly into liquid crystalline phases or other supramolecular structures. nih.govcgmartini.nlosti.govresearchgate.net Key interactions that can be studied include:

Intermolecular Hydrogen Bonding: The boronic acid groups can form strong hydrogen bonds, leading to the formation of dimers or larger aggregates. mdpi.commdpi.com MD simulations can quantify the strength and dynamics of these bonds. nih.gov

Van der Waals Interactions: The long heptyloxy chains interact via weaker van der Waals forces, which are critical for the packing and alignment of molecules in condensed phases.

π-π Stacking: The aromatic phenyl rings can stack on top of one another, a non-covalent interaction that contributes to the stability of self-assembled architectures. mdpi.com

Table 2: Typical Intermolecular Interaction Energies

| Interaction Type | Contributing Groups |

| Hydrogen Bonding | Boronic acid groups (-B(OH)₂) |

| π-π Stacking | Phenyl rings |

| Van der Waals | Heptyloxy chains |

Computational Design of Novel Boronic Acid Derivatives with Enhanced Functionality

Computational chemistry is a cornerstone in the rational design of new molecules with tailored properties. mdpi.compnas.org By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its behavior and to screen for promising candidates prior to experimental synthesis. informaticsjournals.co.inresearchgate.net

Strategies for the computational design of novel derivatives often involve:

Varying the Alkyl Chain Length: The length of the alkoxy chain can be computationally altered to study its influence on properties like liquid crystallinity.

Modifying the Aromatic Core: Introducing different substituents to the phenyl ring can modulate electronic properties, steric effects, and intermolecular interactions. acs.org

Functionalizing the Boronic Acid Group: The boronic acid moiety can be chemically modified to alter its hydrogen bonding capabilities and its affinity for specific target molecules, which is particularly relevant for sensor development. pnas.org

A typical virtual screening workflow for designing new derivatives might follow these steps:

Table 3: A Virtual Screening Workflow for Designing Novel Boronic Acid Derivatives

| Step | Computational Method | Objective |

| 1. Library Generation | Combinatorial chemistry software | To create a virtual library of candidate molecules. |

| 2. Geometry Optimization | Quantum mechanics (e.g., DFT) | To determine the most stable 3D structure of each derivative. |

| 3. Property Prediction | QSAR, quantum mechanics | To predict key properties such as the HOMO-LUMO gap and dipole moment. |

| 4. Docking/Simulation | Molecular docking, MD simulations | To evaluate the binding affinity to a target or the self-assembly behavior. |

| 5. Candidate Selection | Data analysis and visualization | To identify the most promising derivatives for experimental synthesis. |

Future Directions and Emerging Research Areas for 4 Heptyloxyphenylboronic Acid

Integration of 4-Heptyloxyphenylboronic Acid into Hybrid and Nanomaterials

The functionalization of nanomaterials with boronic acid derivatives like this compound is a burgeoning area of research. mdpi.com This integration aims to create hybrid materials with tailored properties for a range of applications, from electronics to drug delivery.

Key Research Trends:

Functional Polymers: this compound is being incorporated into the development of functional polymers. These materials are designed to have specific properties for use in advanced electronics and specialized coatings. chemimpex.com

Supramolecular Chemistry: In the realm of supramolecular chemistry, this compound is instrumental in designing molecular assemblies and nanomaterials with precise functionalities. chemimpex.com

Boron-Based Nanomaterials: Boron-based nanomaterials, in general, exhibit excellent chemical stability, optical performance, and biocompatibility. acs.org The incorporation of this compound can further enhance their capabilities by enabling specific interactions with biological molecules. acs.org

Hyaluronic Acid-Based Nanomaterials: Researchers are exploring the use of hyaluronic acid-based nanoparticles for various biomedical applications, including the treatment of bacterial infections. nih.gov The functionalization of these nanomaterials with boronic acids could enhance their targeting and drug-release capabilities.

Table 1: Applications of this compound in Hybrid and Nanomaterials

| Application Area | Description | Potential Impact |

|---|---|---|

| Functional Polymers | Incorporation into polymers to create materials with tailored electronic and coating properties. chemimpex.com | Development of advanced electronics and durable, functional coatings. |

| Supramolecular Assemblies | Use as a building block in the design of complex molecular structures and nanomaterials. chemimpex.com | Creation of novel materials with specific recognition and catalytic capabilities. |

| Biocompatible Nanomaterials | Functionalization of nanomaterials to improve their stability and interaction with biological systems. acs.org | Enhanced performance of nanomaterials in biomedical applications like bioimaging and drug delivery. |

Advanced Catalytic Systems Incorporating Boronic Acid Motifs

Boronic acids are increasingly being utilized in the development of advanced catalytic systems. Their unique electronic properties and ability to participate in various chemical transformations make them attractive candidates for creating more efficient and selective catalysts.

Emerging Research in Catalysis:

Suzuki-Miyaura Cross-Coupling: this compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comboronmolecular.com

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, is rapidly growing. mpg.de Boronic acid derivatives are being explored for their potential in various organocatalytic transformations, offering a metal-free alternative to traditional catalysis.

Cooperative Catalysis: Research into cooperative catalysis, where multiple catalysts work in concert to achieve a desired transformation, is a promising frontier. nih.gov Boronic acid motifs could play a key role in such systems by activating one of the substrates.

Table 2: Role of this compound in Advanced Catalysis

| Catalytic System | Role of this compound | Significance |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Key reactant for the formation of carbon-carbon bonds. chemimpex.comboronmolecular.com | Enables the efficient synthesis of a wide range of organic compounds. boronmolecular.com |

| Organocatalysis | Potential as a metal-free catalyst for various organic reactions. | Contributes to the development of "green" and sustainable chemical processes. boronmolecular.com |

| Cooperative Catalysis | Can act as a co-catalyst to activate specific reactants in a multi-catalyst system. nih.gov | Allows for the development of highly complex and selective chemical transformations. |

Novel Applications in Biomedical Diagnostics and Therapeutic Development

The ability of boronic acids to reversibly bind with cis-diols, which are present in many biologically important molecules like sugars and glycoproteins, underpins their growing use in the biomedical field. mdpi.comnih.gov

Biomedical Research Focus:

Chemical Sensors: this compound is utilized in the creation of chemical sensors for detecting sugars and other biomolecules. This is particularly important for medical diagnostics and monitoring. chemimpex.comnih.gov The interaction with the target analyte can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. nih.gov

Targeted Drug Delivery: The boronic acid group can act as a targeting moiety, directing drug-loaded nanoparticles or other delivery systems to specific cells or tissues that overexpress certain glycoproteins, a common feature of cancer cells. chemimpex.comacs.org

Bioconjugation: This compound is employed in bioconjugation, the process of linking biomolecules to other molecules or surfaces. This is critical for developing advanced drug delivery systems and diagnostic tools. chemimpex.com

Therapeutic Potential: Boronic acid derivatives themselves are being investigated for their therapeutic properties, including anticancer, antibacterial, and antiviral activities. researchgate.net The unique heptyloxy group of this compound may influence its biological activity and pharmacokinetic properties.

Table 3: Biomedical Applications of this compound

| Application | Mechanism of Action | Potential Impact |

|---|---|---|

| Biosensors | Reversible covalent bonding with cis-diols on target biomolecules, leading to a detectable signal. mdpi.comnih.gov | Development of sensitive and selective diagnostic tools for diseases like diabetes and for detecting pathogens. mdpi.com |

| Drug Delivery | Acts as a targeting agent by binding to glycoproteins on cell surfaces, enhancing the delivery of therapeutic agents. chemimpex.comacs.org | Improved efficacy and reduced side effects of cancer therapies and other treatments. |

| Bioconjugation | Facilitates the attachment of biomolecules to surfaces or other molecules. chemimpex.com | Creation of sophisticated diagnostic platforms and targeted therapeutic constructs. |

| Therapeutic Agent | Direct interaction with biological targets to elicit a therapeutic response. researchgate.net | Potential for new drugs to treat a range of diseases, including cancer and infectious diseases. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-heptyloxyphenylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid precursor reacts with a heptyloxy-substituted aryl halide. Key steps include palladium catalysis (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) to facilitate transmetalation . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity verification via HPLC (≥97%) and melting point analysis (208–210°C for analogs) is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, heptyloxy chain protons at δ 1.2–3.5 ppm) .

- FT-IR : Identify B-O (≈1340 cm⁻¹) and aromatic C-H (≈3050 cm⁻¹) stretches .

- X-ray Diffraction : Resolve crystal structure and boron coordination geometry (trigonal planar vs. tetrahedral) .

- Elemental Analysis : Validate C, H, and B content (±0.3% tolerance) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology :

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Respiratory Protection : NIOSH-certified N95 respirators if airborne particulates are generated .

- Ventilation : Use fume hoods to maintain exposure below OSHA Permissible Exposure Limits (PELs) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water for irritant exposure .

Advanced Research Questions

Q. How does the heptyloxy substituent influence the reactivity of this compound in Suzuki couplings?

- Methodology : The heptyloxy chain enhances solubility in nonpolar solvents (e.g., toluene) but may sterically hinder coupling efficiency. Kinetic studies comparing shorter alkoxy analogs (e.g., methoxy vs. heptyloxy) show reduced reaction rates (≈20–30% slower) due to steric bulk. Optimize using bulky phosphine ligands (e.g., SPhos) to accelerate transmetalation .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology :

- DFT/B3LYP : Calculate HOMO-LUMO gaps (≈5.2 eV for phenylboronic acids) to assess electrophilicity .

- Molecular Docking : Simulate diol-binding affinity (e.g., for glucose sensing) via AutoDock Vina; compare binding energies with hydroxyphenyl analogs .

- Vibrational Analysis : Assign IR/Raman modes to confirm boron hybridization (sp² vs. sp³) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies arise from solvent polarity and aggregation effects. Systematic studies in DMSO, THF, and water show solubility trends: DMSO > THF > H₂O (25°C). Dynamic light scattering (DLS) can detect micelle formation in aqueous solutions due to the hydrophobic heptyloxy chain .

Q. What are the environmental impacts of this compound, and how can degradation be monitored?

- Methodology :

- Ecotoxicity Assays : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .